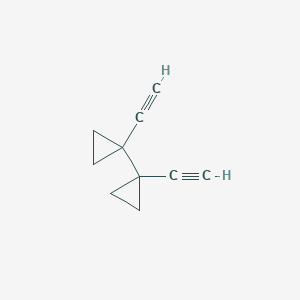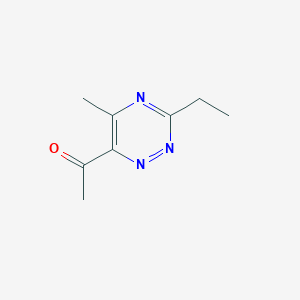
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone, also known as EMTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMTE is a heterocyclic compound that contains a triazine ring and a ketone group. It is synthesized through a multistep process and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with various enzymes and proteins in the body. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been found to inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to exhibit interesting biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to using 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone in lab experiments. It has low solubility in water, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone and to identify its potential targets in the body.
Synthesemethoden
The synthesis of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone involves a multistep process that starts with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-ethyl-4-hydrazino-5-methyl-1,2,4-triazole. This intermediate is then reacted with acetic anhydride to form 3-ethyl-5-methyl-1,2,4-triazol-4-yl acetate, which is further reacted with sodium methoxide to form 1-(3-ethyl-5-methyl-1,2,4-triazol-4-yl)ethanone, also known as 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
139938-61-7 |
|---|---|
Produktname |
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone |
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C8H11N3O/c1-4-7-9-5(2)8(6(3)12)11-10-7/h4H2,1-3H3 |
InChI-Schlüssel |
BUKQVLPUZIYHGF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N=N1)C(=O)C)C |
Kanonische SMILES |
CCC1=NC(=C(N=N1)C(=O)C)C |
Synonyme |
Ethanone, 1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



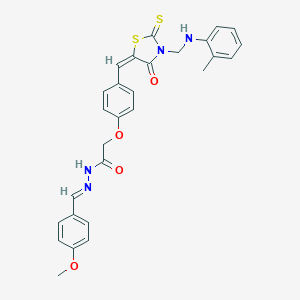
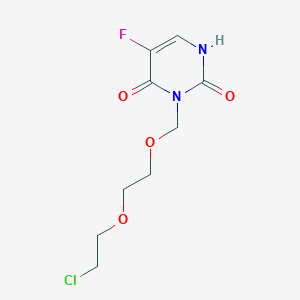
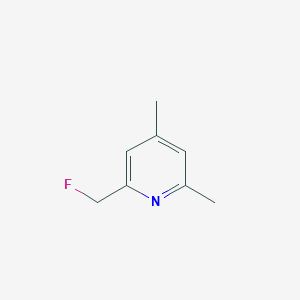


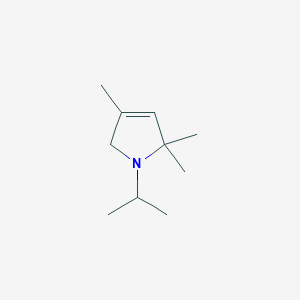
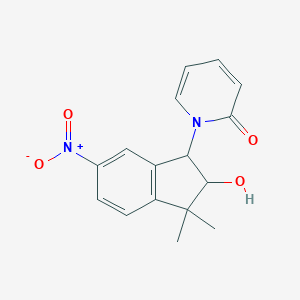
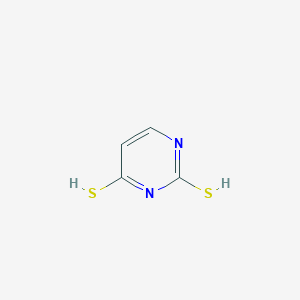
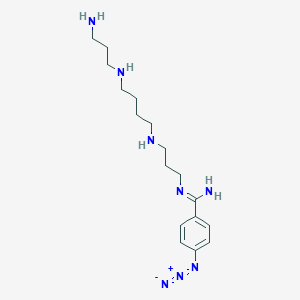
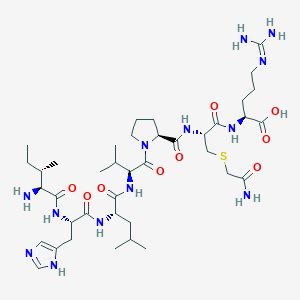
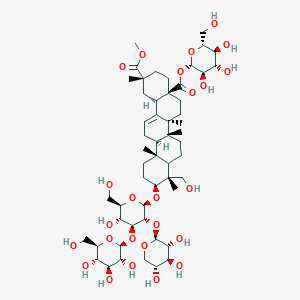
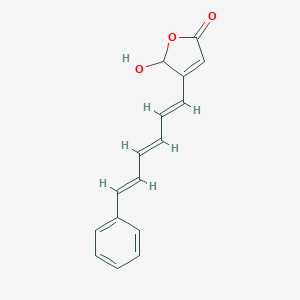
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
